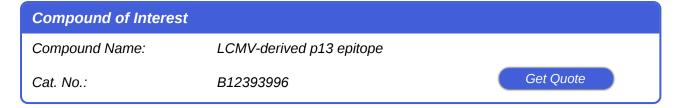


Application Notes and Protocols for p13 Peptide (DGRHHHLLLAAAA)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The p13 peptide, with the amino acid sequence DGRHHHLLLAAAA, is a novel amphiphilic polypeptide designed for targeted drug delivery. Its unique structure, featuring a hydrophilic, positively charged head (DGRHHH) and a hydrophobic tail (LLLAAAA), allows it to self-assemble into nanomicelles in aqueous solutions. This characteristic makes it an excellent candidate as a carrier for hydrophobic therapeutic agents. A key feature of the p13 peptide is its "proton sponge" effect, which facilitates the release of its cargo from endosomes into the cytoplasm of target cells, thereby enhancing the efficacy of the delivered drug.

These application notes provide detailed information on the solubility and storage of the p13 peptide, as well as comprehensive protocols for its reconstitution, drug loading, and application in vitro and in vivo experiments.

Data Presentation p13 Peptide (DGRHHHLLLAAAA) Properties



Property	Value	Reference
Amino Acid Sequence	DGRHHHLLLAAAA	[1]
Molecular Weight	1489.7 g/mol	Calculated
Overall Charge at pH 7.4	+2	Calculated[2]
Critical Micelle Concentration	~0.00021 g/L	[1]
p13-Doxorubicin Nanosphere Size	~167 nm	[1]

Solubility of p13 Peptide

While exact quantitative solubility data for the p13 peptide is not extensively published, its amphiphilic nature provides guidance for selecting appropriate solvents. It is always recommended to test the solubility with a small amount of the peptide before dissolving the entire sample.[3][4]



Solvent	Solubility	Recommendations & Remarks
Sterile Water	Likely soluble, may form micelles	As an amphiphilic peptide with a positive net charge, it is expected to be soluble in water, forming micelles above its critical micelle concentration. Sonication may aid dissolution.[1][3][5]
Phosphate-Buffered Saline (PBS)	Likely soluble, may form micelles	PBS at a physiological pH (7.2-7.4) is a suitable solvent for many biological applications.
Dimethyl Sulfoxide (DMSO)	Soluble	A common solvent for hydrophobic and amphiphilic peptides. Use a small amount to dissolve the peptide and then dilute with an aqueous buffer. For cell-based assays, the final DMSO concentration should be kept low (typically <0.5%).[2][5]
Dilute Acetic Acid (10%)	Soluble	The positive charge of the peptide suggests it should be soluble in a dilute acidic solution. This can be useful for creating a stock solution.[2]

Storage of p13 Peptide

Proper storage is crucial to maintain the integrity and activity of the p13 peptide.[6]



Form	Storage Temperature	Duration	Special Considerations
Lyophilized Powder	-20°C to -80°C	Several years	Store in a desiccator, protected from light. Allow the vial to warm to room temperature before opening to prevent condensation. [6]
Reconstituted in Water/Buffer	-20°C or -80°C (aliquots)	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.
Reconstituted in DMSO	-20°C or -80°C (aliquots)	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols Protocol 1: Reconstitution of Lyophilized p13 Peptide

This protocol describes the reconstitution of the lyophilized p13 peptide to create a stock solution.

- Lyophilized p13 peptide vial
- Sterile, nuclease-free water, PBS (pH 7.4), or DMSO
- Sterile, low-retention polypropylene microtubes
- Pipettes and sterile, low-retention tips
- Vortex mixer
- Sonicator (optional)



Procedure:

- Before opening, centrifuge the vial of lyophilized p13 peptide briefly to ensure all the powder is at the bottom.[4]
- Allow the vial to equilibrate to room temperature for 10-15 minutes to prevent condensation.
 [4]
- Based on the desired final concentration and the solubility information in the table above, select an appropriate solvent.
- Carefully add the calculated volume of the solvent to the vial.
- Gently swirl or vortex the vial to dissolve the peptide. For peptides that are difficult to dissolve, a brief sonication (10-20 seconds) in a water bath may be beneficial.[3][4]
- Once fully dissolved, the solution should be clear. If any particulates are visible, centrifuge the solution and use the supernatant.
- For storage, aliquot the stock solution into sterile, low-retention microtubes to minimize freeze-thaw cycles.

Protocol 2: Drug Loading of p13 Peptide using Dialysis

This protocol describes a general method for loading a hydrophobic drug, such as doxorubicin (DOX), into the p13 peptide micelles using the dialysis method.[1]

- Reconstituted p13 peptide solution
- Doxorubicin (or other hydrophobic drug)
- Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 2 kDa)
- · Large beaker
- Stir plate and stir bar



Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Prepare the dialysis tubing according to the manufacturer's instructions.
- In a sterile tube, mix the reconstituted p13 peptide and doxorubicin at the desired molar ratio.

 A mass ratio of 6:1 (p13:DOX) has been previously reported.[1]
- Transfer the peptide-drug mixture into the prepared dialysis tubing and seal both ends.
- Place the sealed dialysis tubing into a beaker containing a large volume of PBS (e.g., 2 Liters).
- Place the beaker on a stir plate and stir gently at 4°C.
- Replace the PBS buffer every 12 hours for a total of 48-72 hours to ensure the removal of the unloaded drug.
- After dialysis, carefully remove the solution containing the p13-drug nanomicelles from the tubing.
- The resulting solution can be used for in vitro and in vivo experiments. Characterization of the nanomicelles (e.g., size, drug loading efficiency) is recommended.

Protocol 3: In Vitro Cell Viability Assay

This protocol outlines a method to assess the cytotoxicity of the p13-drug complex on a cancer cell line using a standard MTT or similar viability assay.

- Cancer cell line of interest (e.g., 4T1 breast cancer cells)[1]
- · Complete cell culture medium
- 96-well cell culture plates
- p13-drug nanomicelles



- · MTT reagent or other cell viability assay kit
- Plate reader

Procedure:

- Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
- Incubate the cells overnight to allow for attachment.
- Prepare serial dilutions of the p13-drug nanomicelles in complete cell culture medium.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of the p13-drug complex. Include wells with untreated cells as a control.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the cell viability as a percentage of the untreated control.

Protocol 4: In Vivo Antitumor Activity Assay in a Mouse Model

This protocol provides a general framework for evaluating the antitumor efficacy of p13-drug nanomicelles in a xenograft mouse model.[1] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

- Immunocompromised mice (e.g., BALB/c nude mice)
- Cancer cell line for tumor induction (e.g., 4T1)



- p13-drug nanomicelles in a sterile, injectable solution (e.g., PBS)
- Sterile syringes and needles (e.g., 27G)
- · Calipers for tumor measurement

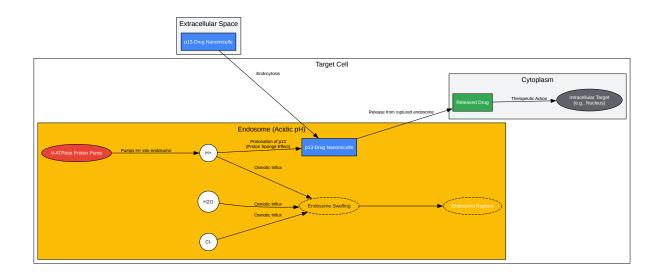
Procedure:

- Subcutaneously inject the cancer cells into the flank of the mice to establish tumors.
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
- Randomly divide the mice into treatment and control groups.
- Administer the p13-drug nanomicelles to the treatment group via a suitable route, such as intravenous (tail vein) or intraperitoneal injection. The control group should receive the vehicle (e.g., PBS).[7]
- Repeat the treatment at predetermined intervals (e.g., every 3 days).
- Monitor the tumor size using calipers every few days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
- Monitor the body weight and general health of the mice throughout the experiment.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

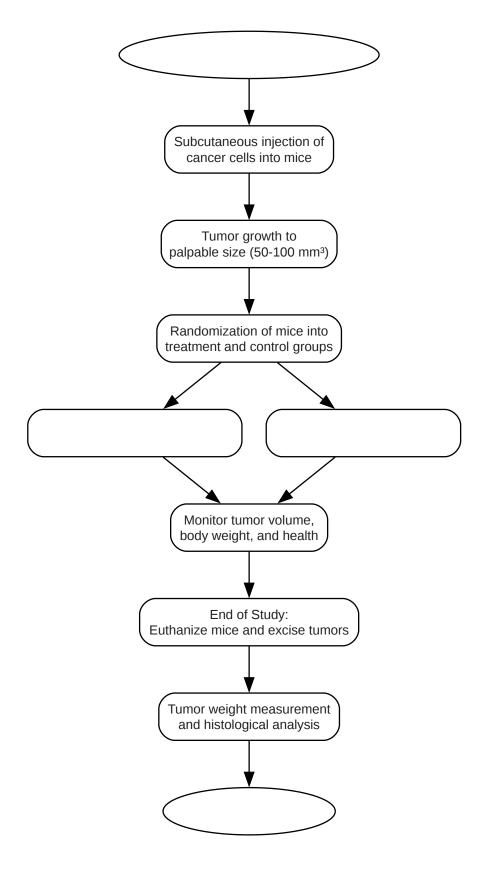
Visualizations Cellular Uptake and Endosoma

Cellular Uptake and Endosomal Escape of p13-Drug Nanomicelles









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. uk-peptides.com [uk-peptides.com]
- 2. genscript.com [genscript.com]
- 3. Peptide Dissolving Guidelines Creative Peptides [creative-peptides.com]
- 4. Peptide Solubility Guidelines How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for p13 Peptide (DGRHHHLLLAAAA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393996#p13-peptide-solubility-and-storage-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com